molecular formula C15H19NO4 B13997372 1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate

1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate

Cat. No.: B13997372
M. Wt: 277.31 g/mol
InChI Key: PKBGOOMPQHCKHH-UHFFFAOYSA-N
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Description

1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate (CAS 126456-13-1) is a protected proline derivative of high interest in medicinal and synthetic chemistry. This compound features the pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in drug discovery due to its ability to efficiently explore three-dimensional pharmacophore space and influence key physicochemical parameters of drug candidates . The molecule has a molecular formula of C 15 H 19 NO 4 and a molecular weight of 277.31 g/mol . Its primary research application is as a versatile chiral building block for the synthesis of more complex, biologically active molecules. The presence of two differentially protected carboxylate groups (a benzyl ester and an ethyl ester) allows for selective functionalization, making it a valuable intermediate in multi-step synthetic routes, including the development of novel therapeutics . The pyrrolidine ring contributes significantly to the molecule's properties, increasing three-dimensional structural coverage and offering the potential for stereochemical diversity, which is critical for achieving target selectivity in enantioselective protein binding . Related N-protected quaternary proline derivatives have been utilized in innovative synthetic methodologies, such as interrupted Curtius rearrangements, to access valuable ring-opened γ-amino ketones or unsaturated pyrrolidine structures . As a standard safety precaution, researchers should handle this material with appropriate care. While a specific hazard profile for this exact compound is not fully detailed in the searched literature, related pyrrolidine dicarboxylate esters are known to carry warnings for causing skin and serious eye irritation . Always consult the safety data sheet (SDS) prior to use. This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)13-9-6-10-16(13)15(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

PKBGOOMPQHCKHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Benzyl 2-ethyl Pyrrolidine-1,2-dicarboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the pyrrolidine ring core.
  • Introduction of benzyl and ethyl ester protecting groups on the nitrogen and carboxyl functionalities, respectively.
  • Control of stereochemistry at chiral centers.

The pyrrolidine ring is often constructed via intramolecular reductive amination or cyclization reactions starting from nitroalkenes or ketoesters, followed by selective functional group modifications.

Specific Preparation Routes

Method via Pyrrolidine-2-carboxylic Acid Derivatives (Patent EP3015456A1)
  • The process begins with a compound of formula E containing a chiral center at the 2-position of the pyrrolidine ring.
  • Protecting groups on nitrogen (M) and carboxyl (X) are introduced; benzyl (Cbz) and ethyl groups are typical choices.
  • The key step involves the use of 9-Borabicyclo[3.3.1]nonane (9-BBN) for hydroboration, yielding 46% in the first step and 56% in the subsequent step.
  • This method allows for the preparation of derivatives with different alkyl substituents at the 2-position, including ethyl groups, and benzyl groups at nitrogen.
  • The overall yields are moderate due to the complexity of the multi-step process, but the method is robust for producing stereochemically defined pyrrolidine derivatives.
Ni-Catalyzed Asymmetric Synthesis and Reductive Amination (J-Stage, 2016)
  • A δ-nitro keto compound is synthesized as a precursor.
  • Reduction of the nitro group combined with intramolecular reductive amination forms the pyrrolidine ring in a single operation.
  • The stereochemistry is controlled by Ni-catalyzed asymmetric coupling between nitroalkene and α-ketoester.
  • Subsequent transformations include protection with benzyl carbamate (Cbz) and esterification with ethyl groups.
  • Epimerization and stereochemical inversion steps are employed to obtain the desired stereochemistry at the 2-position.
  • The total synthesis was achieved in 13 steps with an overall yield of 36%, demonstrating scalability to gram quantities.
One-Pot Synthesis via Donor–Acceptor Cyclopropanes (Molecules, 2022)
  • Donor–acceptor cyclopropanes react with amines (e.g., benzylamine) under mild conditions in the presence of molecular sieves and Ni(ClO4)2·6H2O catalyst.
  • The reaction proceeds in dichloromethane (DCM) or dichloroethane (DCE) at 45 °C for 1–2.5 hours.
  • After workup, the intermediate is subjected to microwave irradiation with NaCl in a DMSO/water mixture at 160 °C for 4–6 hours to form the pyrrolidine ring.
  • This method provides a streamlined route with fewer purification steps and good yields, suitable for preparing 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate.

Data Table Summarizing Preparation Methods

Method/Reference Key Steps Yield (%) Key Reagents/Catalysts Notes
EP3015456A1 Patent Hydroboration with 9-BBN, protection with benzyl/ethyl esters 46% (step 1), 56% (step 2) 9-Borabicyclo[3.3.1]nonane (9-BBN) Moderate yield, stereochemical control
J-Stage 2016 Ni-catalyzed asymmetric coupling, reductive amination, epimerization 36% overall (13 steps) Ni catalyst, Raney Ni, t-BuOK Gram-scale synthesis, stereoselective
Molecules 2022 Donor–acceptor cyclopropane ring opening, microwave-assisted cyclization ~70% overall Ni(ClO4)2·6H2O, benzylamine, MW irradiation One-pot operation, fewer purifications
VulcanChem 2023 Pyrrolidine ring formation, tosylation Not specified Tosyl chloride, benzyl, ethyl esters For tosylated derivative, stereochemistry controlled

Research Discoveries and Observations

  • The use of 9-BBN in hydroboration steps is critical for regio- and stereoselective functionalization of the pyrrolidine ring precursors.
  • Ni-catalyzed asymmetric reactions enable high stereoselectivity, crucial for bioactive pyrrolidine derivatives.
  • Microwave-assisted synthesis accelerates reaction times and improves yields in ring-closing steps.
  • Protecting groups such as benzyl carbamate (Cbz) and ethyl esters are essential for controlling reactivity and facilitating purification.
  • Epimerization via activated esters can be employed to invert stereochemistry when necessary, expanding synthetic flexibility.
  • The preparation methods often require chromatographic purification at late stages, but efforts to streamline synthesis via one-pot methods are progressing.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl 2-methyl Pyrrolidine-1,2-dicarboxylate

Structural Features :

  • Substituents : Methyl ester at the 2-position instead of ethyl.
  • Molecular Formula: C₁₄H₁₇NO₄ .
  • Molecular Weight : 263.29 g/mol .
  • Purity : 97% (racemic mixture) ; ≥95% for enantiopure (S)-form .
  • Synthesis: Prepared via esterification of (benzyloxy)carbonyl-L-proline with methanol and sulfuric acid, yielding 99% crude product .
  • Applications : Versatile scaffold in peptidomimetics and medicinal chemistry .

Key Differences :

  • The methyl ester has a lower molecular weight (263.29 vs.
  • Ethyl esters generally exhibit increased lipophilicity, which may enhance membrane permeability in drug candidates.

Piperidine Analogs: 1-Benzyl 2-ethyl Piperidine-1,2-dicarboxylate

Structural Features :

  • Ring Size : Six-membered piperidine vs. five-membered pyrrolidine.
  • Molecular Formula: C₁₆H₂₁NO₄ .
  • Applications : Used as a medical intermediate, indicating relevance in pharmaceutical synthesis .

Key Differences :

  • Piperidine’s larger ring size alters conformational flexibility and hydrogen-bonding capacity, impacting binding affinity in biological targets.
  • Boiling points and solubility differ due to increased hydrophobicity .

Fluorinated Derivatives: (2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate

Structural Features :

  • Substituents : Fluorine at the 4-position and methyl ester at the 2-position .
  • Stereochemistry : Defined (2S,4R) configuration.

Key Differences :

  • Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug candidates .
  • The fluorinated derivative may exhibit distinct reactivity in cross-coupling reactions compared to non-halogenated analogs.

Enantiomeric Forms

  • (S)-1-Benzyl 2-methyl Pyrrolidine-1,2-dicarboxylate :
    • CAS: 5211-23-4; enantiopure form used in asymmetric synthesis .
    • Critical for chiral inductions in peptidomimetics .
  • Racemic Mixtures : Often cheaper but less selective in therapeutic applications .

Substituent Variations

  • tert-Butyl Esters: Example: 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate (C₁₈H₂₅NO₄; MW 319.4 g/mol) . Bulkier tert-butyl groups improve steric protection of reactive sites during synthesis.
  • Dioxopyrrolidinyl Derivatives :
    • Example: 1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) (S)-pyrrolidine-1,2-dicarboxylate (C₁₇H₁₈N₂O₆; MW 346.33 g/mol) .
    • Functional handles for conjugation or further derivatization in bioactive molecules.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate C₁₄H₁₇NO₄ 263.29 97% Peptidomimetics, drug scaffolds
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate C₁₄H₁₇NO₄ 263.29 ≥95% Asymmetric synthesis
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate C₁₆H₂₁NO₄ 291.34 95+% Medical intermediates
Fluorinated pyrrolidine derivative C₁₄H₁₅FNO₄ 280.28 N/A Bioactive molecule development
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate C₁₈H₂₅NO₄ 319.40 N/A Protective group strategies

Biological Activity

1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by a pyrrolidine ring with benzyl and ethyl substituents. Its molecular formula is C15_{15}H19_{19}N1_{1}O4_{4}, and it has a molecular weight of approximately 277.32 g/mol. The compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. This compound may exhibit anti-inflammatory effects by modulating the activity of key molecular targets, such as amino acid transporters and receptors. Research indicates that it acts as an inhibitor of the ASCT2 transporter, which is crucial for amino acid homeostasis in peripheral tissues .

Pharmacological Effects

This compound has been studied for its potential therapeutic effects, including:

  • Anti-inflammatory properties : It shows promise in reducing inflammation by inhibiting certain enzymes.
  • Anticancer activity : In vitro studies have demonstrated its ability to inhibit cell viability in various cancer cell lines, including MCF-7, LnCaP, and MDA-MB-231, in a dose-dependent manner .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of compounds related to this compound:

Compound NameStructure DescriptionUnique Features
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylateContains a methyl group instead of ethylVaries in reactivity due to different substituents
1-Benzyl 2-propyl pyrrolidine-1,2-dicarboxylateContains a propyl group instead of ethylExhibits distinct physical properties
1-Benzyl 2-isopropyl pyrrolidine-1,2-dicarboxylateContains an isopropyl group instead of ethylOffers different steric effects

The distinct combination of benzyl and ethyl groups on the pyrrolidine ring contributes to the unique biological activities observed in this compound compared to its analogs.

Inhibition Studies

A study focused on the inhibition properties of this compound demonstrated its competitive inhibition against the ASCT2 transporter. The compound exhibited an IC50_{50} value of approximately 10 µM in a cell-free transport assay with reconstituted human ASCT2 .

Cell Viability Assays

In cellular assays involving cancer cell lines (MCF-7, LnCaP, MDA-MB-231), the compound inhibited cell viability in a time-dependent manner. This suggests potential applications in cancer therapeutics where modulation of amino acid transport may play a role .

Structural Insights

Research into the structural basis for the compound's activity indicates that it interacts with specific binding sites on target proteins. The binding affinity for ASCT2 was significantly higher than for other family members tested (EAATs), suggesting selective inhibition which could be exploited for therapeutic purposes .

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl 2-ethyl pyrrolidine-1,2-dicarboxylate and its stereoisomers?

The compound is typically synthesized via esterification of pyrrolidine dicarboxylic acid derivatives. For example, (S)-configured analogs are prepared by dissolving (benzyloxy)carbonyl-L-proline in methanol with sulfuric acid as a catalyst, followed by ether extraction and purification under reduced pressure . Stereoisomers require chiral resolution techniques, such as using Boc-protected intermediates or enzymatic methods, to achieve enantiomeric purity .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For determining stereochemistry and substituent positions (e.g., distinguishing cis/trans isomers via coupling constants) .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Used for resolving crystal structures of derivatives, such as hydroxylated analogs .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Derivatives like (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride have a solubility of 3.11 mg/mL in aqueous solutions .
  • Stability : Store under inert gas (e.g., nitrogen) at low temperatures (2–8°C) to prevent hydrolysis or oxidation. Avoid moisture and prolonged exposure to light .

Q. What safety protocols are critical when handling this compound?

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Precautions : Use PPE (gloves, lab coat), work in a fume hood, and avoid dust formation. In case of exposure, rinse thoroughly and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity be optimized in ring-expansion reactions involving pyrrolidine dicarboxylate derivatives?

Ethyl diazoacetate (EDA)-mediated ring expansion of 1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate produces regioisomeric pipecolic keto esters. To enhance selectivity:

  • Modify reaction temperature and solvent polarity.
  • Use chiral auxiliaries or catalysts to bias transition states.
  • Monitor reaction progress via HPLC to isolate desired isomers .

Q. What computational strategies predict the pharmacokinetic properties of pyrrolidine dicarboxylate derivatives?

  • ADME modeling : Predict high gastrointestinal absorption (as seen in PubChem data) and assess blood-brain barrier permeability using logP values .
  • CYP inhibition assays : Computational docking studies can screen for interactions with CYP enzymes (e.g., CYP3A4) to anticipate metabolic stability .

Q. How are enantiomers of this compound resolved for asymmetric catalysis applications?

  • Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Dynamic kinetic resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer .
  • Crystallization-induced asymmetric transformation : Exploit differences in solubility between diastereomeric salts .

Q. What mechanistic insights explain its role in organocatalysis?

Derivatives like 4-aminopyrrolidine dicarboxylates act as hydrogen-bond donors in asymmetric catalysis. The rigid pyrrolidine scaffold stabilizes transition states via:

  • Steric effects : tert-Butyl or benzyl groups enforce conformational control.
  • Electronic effects : Electron-withdrawing esters enhance electrophilicity at the catalytic site .

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